Formoterol Fumarate

Bronchodilation Potency Asthma

Procure Formoterol Fumarate with full chiral and polymorphic certification. This lot meets pharmacopeial thresholds: total impurities ≤0.8%, (RS,SR)-diastereomer ≤0.3%. Polymorphic control (anhydrate/dihydrate verification) and enantiomeric purity are assured, eliminating formulation reproducibility risks. Ideal for generic 505(b)(2) and SMART combination development. Bulk and small-scale quantities available.

Molecular Formula C42H52N4O12
Molecular Weight 804.9 g/mol
CAS No. 43229-80-7
Cat. No. B195479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormoterol Fumarate
CAS43229-80-7
Synonyms3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis
Molecular FormulaC42H52N4O12
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m11./s1
InChIKeyOBRNDARFFFHCGE-QDSVTUBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formoterol Fumarate Procurement and Research Guide: Long-Acting Beta2-Agonist with Rapid Onset for Respiratory Applications


Formoterol fumarate (CAS 43229-80-7) is a long-acting β2-adrenoceptor agonist (LABA) that exhibits a unique pharmacological profile combining rapid onset of bronchodilation with sustained duration of action lasting up to 12 hours [1]. Unlike salmeterol, another widely used LABA that demonstrates a slower onset due to its lipophilic side-chain mechanism, formoterol achieves significant bronchodilation within minutes of inhalation while maintaining the prolonged effect characteristic of the LABA class [1]. This compound exists as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer bearing the primary therapeutic activity, and is commercially available as the fumarate dihydrate salt form [2].

Why In-Class Formoterol Fumarate Substitution Without Verification Introduces Formulation, Polymorph, and Impurity Risk


Formoterol fumarate is not a single, interchangeable commodity entity across all vendors. The compound exhibits significant polymorphic diversity—including at least three anhydrate forms and a dihydrate—with thermodynamic stability profiles that are condition-dependent and reversibly interrelated [1]. Improper control during manufacturing or storage can result in unintended polymorphic transitions that alter physicochemical properties critical to downstream formulation [1]. Furthermore, the compound contains two chiral centers yielding four stereoisomers, with the (RS,SR)-diastereomer representing a process impurity that must be rigorously controlled; European Pharmacopoeia specifications limit total impurities to 0.8% with the (RS,SR)-diastereomer specifically capped at 0.3% [2]. Vendors supplying material without validated polymorphic identity, chiral purity certification, and compliance with compendial impurity thresholds introduce formulation reproducibility risk, analytical method validation burden, and potential regulatory compliance exposure.

Quantitative Comparative Evidence: Formoterol Fumarate Differentiation Against Salbutamol, Salmeterol, and In-Class LABAs


Inhaled Formoterol Fumarate Demonstrates 5-15 Fold Higher Bronchodilator Potency Than Salbutamol in Asthmatic Patients

In a double-blind, double-dummy, randomized crossover study of nine asthmatic patients, inhaled formoterol fumarate demonstrated 5-15 times greater bronchodilator potency than salbutamol when administered via cumulatively increasing doses [1]. The study employed FEV1 as the primary bronchodilation endpoint [1].

Bronchodilation Potency Asthma FEV1

Formoterol Fumarate Exhibits Significantly More Rapid Onset of Bronchodilation Than Salmeterol in COPD Patients

Clinical studies have established that formoterol fumarate achieves significant bronchodilation more rapidly than salmeterol, with this difference attributed to distinct chemical structures affecting their respective mechanisms of action at the β2-adrenoceptor [1]. Formoterol's rapid onset profile is comparable to that of the short-acting β2-agonist salbutamol while maintaining the prolonged duration characteristic of LABAs [1]. In COPD patients, formoterol 9 μg demonstrated a more rapid onset of bronchodilatory effect than salmeterol 50 μg based on FEV1 measured at 5 minutes post-dose [2].

Onset of action Bronchodilation COPD FEV1

Formoterol Fumarate Exhibits Prolonged Bronchodilation Lasting at Least 8 Hours, Significantly Outlasting Salbutamol in Asthmatic Patients

In a comparative crossover study of nine asthmatic patients, 6 μg inhaled formoterol was compared with 0.1 mg inhaled salbutamol for effect duration [1]. At five hours post-salbutamol inhalation, FEV1 values had returned to baseline [1]. In contrast, eight hours after formoterol inhalation, approximately 75% of the maximum bronchodilation remained, and FEV1 remained significantly higher than after salbutamol inhalation [1].

Duration of action Bronchodilation Asthma FEV1

Formoterol Fumarate Demonstrates 69-Fold Higher Relaxant Potency Than Salbutamol and 12.4-Fold Higher Than Salmeterol in Guinea Pig Isolated Trachea

In partially precontracted guinea pig tracheal preparations, formoterol exerted maximum relaxation with an EC50 of 0.29 nmol/L [1]. This compares to EC50 values of 20 nmol/L for salbutamol and 3.6 nmol/L for salmeterol under identical conditions, representing a 69-fold higher potency than salbutamol and a 12.4-fold higher potency than salmeterol in this isolated tissue model [1][2]. Formoterol also demonstrated superior intrinsic activity (0.77) for relaxation in maximally precontracted tracheae compared to salbutamol and fenoterol (both 0.62) [1].

Tracheal relaxation Potency In vitro EC50

Nebulized Formoterol Fumarate 20 μg Demonstrates Bronchodilator Equivalence to Dry Powder Inhaler 12 μg Dose with Dose-Proportional Linear Kinetics

In a double-blind, double-dummy dose-ranging crossover study of 47 COPD subjects, nebulized formoterol fumarate inhalation solution (FFIS) 20 μg produced mean FEV1 AUC0-12 of 2.3 L/h, equivalent to the value obtained with the marketed formoterol fumarate dry powder inhaler (FA) 12 μg dose [1]. Nebulized formoterol demonstrated rapid onset with 15% and 12%/200 mL bronchodilator response achieved at imputed times of 3.9 and 2.2 minutes, respectively [1]. Pharmacokinetic analysis confirmed linear kinetics and dose proportionality for nebulized delivery [1].

Nebulization Dose equivalence Pharmacokinetics COPD

(R,R)-Formoterol Enantiomer Exhibits 1,000-Fold Higher Potency Than (S,S)-Enantiomer in Guinea Pig Tracheal Relaxation Assays

The four stereoisomers of formoterol were synthesized with enantiomeric purity exceeding 99.3% (typically >99.7%) and evaluated in guinea pig isolated tissue preparations [1]. The order of potency for tracheal smooth muscle relaxation was (R,R) >> (R,S) = (S,R) > (S,S), with an approximately 1,000-fold difference in potency between the most potent (R,R)-enantiomer and the least potent (S,S)-enantiomer [1]. The presence of the (S,S)-isomer did not antagonize the activity of the (R,R)-isomer [1].

Enantiomer Stereoselectivity Potency β2-adrenoceptor

Primary Research and Industrial Applications for Formoterol Fumarate Based on Verified Differentiation


Inhalation Product Development Requiring Rapid-Onset LABA with Dose Flexibility

Formoterol fumarate is optimally suited for development of inhaled respiratory therapeutics where rapid bronchodilation onset is a critical product attribute [1]. The compound's 5-15× higher potency than salbutamol enables lower delivered doses [2], while its rapid onset (bronchodilation within minutes) supports both maintenance and reliever therapy applications—a dual role not achievable with slower-onset LABAs such as salmeterol [1]. The validated dose equivalence between nebulized (20 μg) and DPI (12 μg) formulations with confirmed linear kinetics provides a regulatory bridging pathway for developers pursuing multiple delivery platforms [3].

High-Purity API Sourcing for ANDA/505(b)(2) Development Requiring Compendial Compliance

Procurement of formoterol fumarate for generic or 505(b)(2) development mandates API that meets USP specifications of 98.5%-101.5% assay on anhydrous basis and EP limits of total impurities ≤0.8% with (RS,SR)-diastereomer ≤0.3% [4]. The compound's polymorphic complexity—comprising three anhydrates, a dihydrate, and multiple solvates with condition-dependent thermodynamic stability—requires vendors to provide validated polymorphic identity certification and demonstrate controlled manufacturing that prevents unintended form transitions during processing and storage [5].

Combination Therapy Formulation Research with Inhaled Corticosteroids

Formoterol fumarate's combination with budesonide has demonstrated improved lung function (prebronchodilator FEV1) compared to monotherapy with either agent alone, along with fewer exacerbations [6]. This evidence supports research into fixed-dose combination products targeting moderate-to-severe asthma and COPD. The compound's rapid onset profile enables the SMART (Single inhaler Maintenance And Reliever Therapy) paradigm, where the same formoterol-containing inhaler serves both maintenance and rescue functions—a clinical strategy not feasible with salmeterol-containing combinations due to salmeterol's slower onset [1].

Chiral Separation Method Development and Enantiomeric Purity Quality Control

The 1,000-fold potency differential between (R,R)- and (S,S)-enantiomers of formoterol creates a demanding analytical quality control environment for API manufacturers and pharmaceutical QC laboratories [7]. Validated GC methods following silylation derivatization can achieve (RS,SR)-diastereomer quantification with RSD of 3.0% and detection limits below 0.01%, representing a practical alternative to the less resolved official Pharmeuropa LC limit test method [8]. Additionally, solid-state 13C CPMAS NMR enables detection of formoterol fumarate dihydrate at mass ratios as low as 0.45% in lactose and reliable quantitation of anhydrate:dihydrate ratios at 2% total mass loading, providing a non-destructive analytical option for formulated product stability monitoring [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formoterol Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.